molecular formula C8H7F2NO3 B8028185 1,2-Difluoro-3-ethoxy-6-nitrobenzene

1,2-Difluoro-3-ethoxy-6-nitrobenzene

Cat. No.: B8028185
M. Wt: 203.14 g/mol
InChI Key: VUCWHNVRSUUSKP-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-ethoxy-6-nitrobenzene is an aromatic compound characterized by the presence of ethoxy, difluoro, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of 1-ethoxy-2,3-difluoro-4-nitrobenzene may involve continuous flow synthesis in microreactor systems. These systems offer enhanced control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3-ethoxy-6-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, potassium fluoride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-Ethoxy-2,3-difluoro-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

1,2-Difluoro-3-ethoxy-6-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxy-2,3-difluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoro groups can influence the compound’s reactivity and stability, while the ethoxy group can affect its solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1,2-Difluoro-3-ethoxy-6-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties such as increased electron-withdrawing effects and altered reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCWHNVRSUUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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